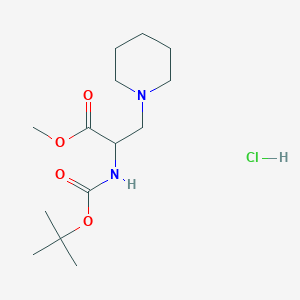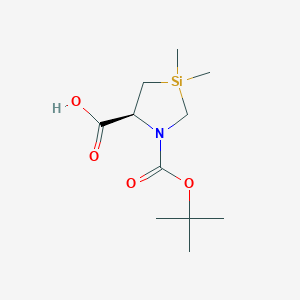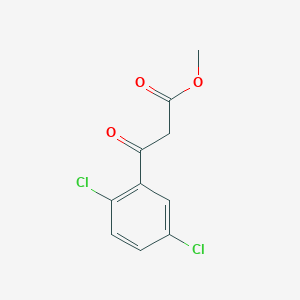
3,3'-Dipropylthiacarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.
Mechanism of Action
Target of Action
The primary target of 3,3’-Dipropylthiacarbocyanine iodide, also known as DiSC3(5), is the cell membrane . This compound is a carbocyanine fluorescent dye that is sensitive to membrane potential .
Mode of Action
DiSC3(5) operates as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration . The dye enters only depolarized cells, where it binds reversibly to lipid-rich intracellular components . An increase in the fluorescence intensity of the dye indicates depolarization of the plasma membrane potential .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) , which suggests it could be administered in a solution for biological applications.
Result of Action
The primary result of DiSC3(5)'s action is the detection and measurement of changes in transmembrane potential . This can be used to study the effects of various agents on the membrane potential, providing valuable information about cellular health and function.
Properties
CAS No. |
53336-12-2 |
|---|---|
Molecular Formula |
C23H25IN2S2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JGTCEHAVVINOPG-UHFFFAOYSA-M |
SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
Pictograms |
Irritant |
Synonyms |
3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)





![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)



![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)
